molecular formula C16H21NO3 B1679513 罗利普兰 CAS No. 61413-54-5

罗利普兰

货号 B1679513
CAS 编号: 61413-54-5
分子量: 275.34 g/mol
InChI 键: HJORMJIFDVBMOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Rolipram belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

Rolipram has a molecular weight of 275.348 g/mol and a chemical formula of C16H21NO3 . It is a small molecule and was developed for investigational purposes .

科学研究应用

自身免疫疾病

研究已经突出了罗利普兰在治疗自身免疫疾病方面的潜力。在原型磷酸二酯酶抑制剂罗利普兰之后,PDE4抑制剂的开发显示出在治疗各种自身免疫疾病患者方面的希望。这包括正在进行的临床试验,评估新型PDE4抑制剂对慢性自身免疫疾病的安全性和有效性(Kumar et al., 2013)

认知增强

罗利普兰已被确认对动物模型的学习和记忆产生积极影响,支持第二信使调节作为认知功能障碍潜在治疗方法的途径。这突显了其在改善与神经退行性和精神疾病相关的认知衰退症状方面的效用(Rose et al., 2005)

抑郁症管理

有限的临床数据表明罗利普兰可能是一种有效的抗抑郁药物,副作用较少,代表了抗抑郁治疗的新方法。然而,这些药物在治疗中的确切位置尚未完全确定(Norman et al., 1992)

抑郁症动物模型

罗利普兰已显示出在正常化弗林德斯敏感系(FSL)大鼠所表现的关键行为症状方面的有效性,这是一种抑郁症的遗传动物模型。这包括在暴露于应激因素时逆转过度的不动状态,这是几种公认的抗抑郁药物所正常化的行为(Overstreet, 1993)

多发性硬化症

在多发性硬化症(MS)的背景下,罗利普兰已成为探索新药物疗法的研究的一部分。研究表明其在减少中枢神经系统细胞浸润和预防脱髓鞘方面的潜力,暗示了其在管理MS中的效用(Mangas et al., 2010)

炎症和氧化应激

罗利普兰已被研究其对炎症过程和氧化应激的影响,这是多种疾病中至关重要的领域。它抑制了单核细胞/巨噬细胞中LPS诱导的TNF-α产生,突显了其在控制炎症反应中的潜力(Witkamp & Monshouwer, 2000)

未来方向

Rolipram continues to be used in research due to its ability to ramp up the activity of proteasomes and reduce the burden of protein aggregates . This has led to improved spatial memory in mice engineered to have aggregate build-up . Furthermore, Rolipram has shown anti-fibrotic effects in ligamentum flavum fibroblasts by inhibiting the activation of ERK1/2 . It’s also been suggested that PDE4 modulators like Rolipram could be potential targets for the treatment of sodium arsenite-induced vascular endothelial dysfunction and related dementia .

属性

IUPAC Name

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044124
Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rolipram

CAS RN

61413-54-5
Record name Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61413-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolipram [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rolipram
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rolipram
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLIPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolipram
Reactant of Route 2
Rolipram
Reactant of Route 3
Rolipram
Reactant of Route 4
Rolipram
Reactant of Route 5
Rolipram
Reactant of Route 6
Rolipram

Citations

For This Compound
22,900
Citations
J Zhu, E Mix, B Winblad - CNS drug reviews, 2001 - Wiley Online Library
… In humans and animals rolipram produces thereby a variety of biological … rolipram, as well as between results obtained in animal models and clinical studies. The clinical use of rolipram …
Number of citations: 238 onlinelibrary.wiley.com
W Krause, G Kühne, N Sauerbrey - European journal of clinical …, 1990 - Springer
… , or a decreased metabolizing capacity for rolipram, due either to hepatic insufficiency or … rolipram is not known. As a result of the present investigation, the pharmacokinetics of rolipram …
Number of citations: 53 link.springer.com
N Sommer, PA Löschmann, GH Northoff, M Weller… - Nature medicine, 1995 - nature.com
… Here, we report that rolipram, a selective type IV phosphodiesterase inhibitor, … Moreover, we show that rolipram is an effective treatment for EAE. Rolipram has extensively been studied …
Number of citations: 433 www.nature.com
SJ Kanes, J Tokarczyk, SJ Siegel, W Bilker, T Abel… - Neuroscience, 2007 - Elsevier
… the effect of an acute treatment of rolipram, an inhibitor of type 4 … We show here that acute treatment with rolipram significantly … In the present study rolipram generally decreased the …
Number of citations: 181 www.sciencedirect.com
C Wang, XM Yang, YY Zhuo, H Zhou… - International Journal …, 2012 - academic.oup.com
… These effects were reversed by rolipram (0.1, 0.25 and 0.5 … effects were also reversed by rolipram in a dose-dependent … These results suggest that PDE4 inhibitors such as rolipram …
Number of citations: 179 academic.oup.com
E Zeller, HJ Stief, B Pflug… - …, 1984 - thieme-connect.com
… The antidepressant effect of rolipram, believed to be based on … can determine the true antidepressant efficacy of rolipram. … antidepressive Wirksamkeit von Rolipram nur mit Hilfe von …
Number of citations: 213 www.thieme-connect.com
SM Schaal, MS Garg, M Ghosh, L Lovera, M Lopez… - 2012 - journals.plos.org
… Importantly, use of the optimal Rolipram regimen significantly … We demonstrate that Rolipram abrogates SCI-induced PDE4B1 … This work supports the use of Rolipram as an acute …
Number of citations: 78 journals.plos.org
M Barad, R Bourtchouladze… - Proceedings of the …, 1998 - National Acad Sciences
… of rolipram, we examined the effects of rolipram on nociception and on open-field behavior as a measure of activity level. There was no significant effect of this low dose of rolipram on …
Number of citations: 559 www.pnas.org
H Wachtel - Neuropharmacology, 1983 - Elsevier
… Rolipram was approximately 15 times more potent than imipramine or … Rolipram was approximately as potent as ICI 63 197 and about 15 times more potent than Ro 20-1724. Rolipram …
Number of citations: 300 www.sciencedirect.com
GF Hebenstreit, K Fellerer, K Fichte… - …, 1989 - thieme-connect.com
… Rolipram improves signal … to Rolipram. The particular clinical relevance of this difference is discussed. As regards tolerance, nausea emerged as the typical side-effect of Rolipram, …
Number of citations: 187 www.thieme-connect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。